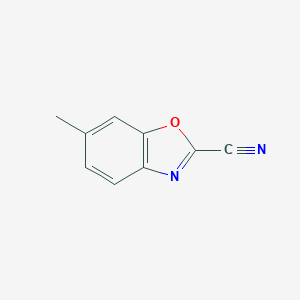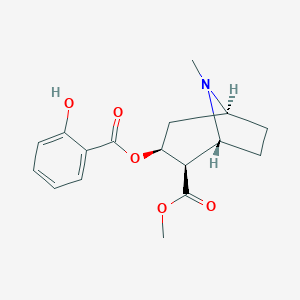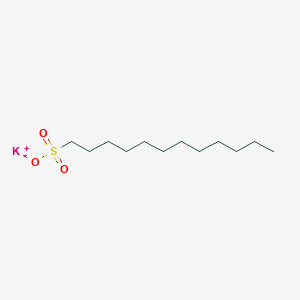
2-Cyano-6-methylbenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-6-methylbenzoxazole (CMBO) is a heterocyclic compound that belongs to the family of benzoxazoles. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMBO is synthesized using various methods, and it exhibits diverse biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-Cyano-6-methylbenzoxazole is not fully understood. However, it has been suggested that 2-Cyano-6-methylbenzoxazole may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2-Cyano-6-methylbenzoxazole has been shown to exhibit diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of certain viruses. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyano-6-methylbenzoxazole in lab experiments is its potential for use as a fluorescent probe for detecting reactive oxygen species in cells. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-Cyano-6-methylbenzoxazole. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is its use as a fluorescent probe for detecting reactive oxygen species in cells. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyano-6-methylbenzoxazole and its potential side effects.
Méthodes De Synthèse
There are several methods for synthesizing 2-Cyano-6-methylbenzoxazole. One of the most common methods involves the reaction of 2-aminobenzoic acid with acetic anhydride, followed by the addition of potassium cyanide and methyl iodide. The resulting product is purified using column chromatography, yielding pure 2-Cyano-6-methylbenzoxazole.
Applications De Recherche Scientifique
2-Cyano-6-methylbenzoxazole has been widely studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
Propriétés
Numéro CAS |
137426-78-9 |
|---|---|
Nom du produit |
2-Cyano-6-methylbenzoxazole |
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
6-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3 |
Clé InChI |
YELVSUFJOUNVNH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C#N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C#N |
Synonymes |
2-Benzoxazolecarbonitrile, 6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)










